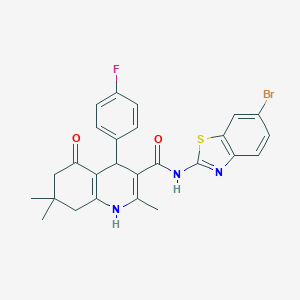
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has garnered attention in the scientific community due to its potential use as a therapeutic agent. It belongs to the class of heterocyclic compounds and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that it may induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has low toxicity and does not affect normal cells. It has also been reported to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic use.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments is its low toxicity and specificity towards cancer cells. However, its limited solubility in water may pose a challenge in certain experiments.
Orientations Futures
Future research on N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide could focus on its potential use as a combination therapy with other anticancer agents. Additionally, further studies could investigate its mechanism of action and potential use in other diseases, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide shows promise as a potential therapeutic agent for cancer treatment. Its low toxicity and specificity towards cancer cells make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential use in other diseases.
Méthodes De Synthèse
Several methods have been reported for the synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One such method involves the reaction of 6-bromo-2-aminobenzothiazole with 4-fluoroaniline, followed by cyclization with 3-dimethylaminocrotonic acid and subsequent condensation with ethyl acetoacetate. The resulting product is then treated with hydrochloric acid to yield the final compound.
Applications De Recherche Scientifique
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been reported to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels necessary for tumor growth.
Propriétés
Nom du produit |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
Formule moléculaire |
C26H23BrFN3O2S |
Poids moléculaire |
540.4 g/mol |
Nom IUPAC |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H23BrFN3O2S/c1-13-21(24(33)31-25-30-17-9-6-15(27)10-20(17)34-25)22(14-4-7-16(28)8-5-14)23-18(29-13)11-26(2,3)12-19(23)32/h4-10,22,29H,11-12H2,1-3H3,(H,30,31,33) |
Clé InChI |
HMRCLSWYBFRGMV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C(=O)NC4=NC5=C(S4)C=C(C=C5)Br |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C(=O)NC4=NC5=C(S4)C=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304124.png)
![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304125.png)
![3-amino-N-(2-naphthyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304126.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304128.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304129.png)